

Application Notes and Protocols: Desmethyl-VS-5584 in Melanoma Cell Lines

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Compound of Interest

Compound Name: Desmethyl-VS-5584

Cat. No.: B607069

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Introduction

Desmethyl-VS-5584, an analog of VS-5584, is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in the development and progression of melanoma, making it a key therapeutic target.^{[1][2][3]} **Desmethyl-VS-5584** exerts its anti-melanoma effects by blocking this pathway, leading to the inhibition of cell survival, proliferation, and the induction of apoptosis in melanoma cells.^{[1][3]}

These application notes provide detailed protocols for utilizing **Desmethyl-VS-5584** in melanoma cell line research, including methods for assessing cell viability, analyzing signaling pathway modulation, and evaluating apoptosis.

Mechanism of Action

Desmethyl-VS-5584 targets the PI3K/mTOR pathway, which is constitutively active in many melanoma cell lines, contributing to their malignant phenotype. By inhibiting both PI3K and mTOR, **Desmethyl-VS-5584** effectively shuts down downstream signaling, leading to:

- Inhibition of cell proliferation: By downregulating key cell cycle proteins like cyclin D1.^[1]

- Induction of apoptosis: Through a caspase-dependent mechanism.[1][3]
- Suppression of tumor growth: As demonstrated in in-vivo xenograft models.[3]

The dual inhibition of PI3K and mTOR can be more effective than targeting either kinase alone, potentially overcoming resistance mechanisms.

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of **Desmethyl-VS-5584**.

Data Presentation

Table 1: In Vitro Efficacy of VS-5584 on Melanoma Cell Line Viability

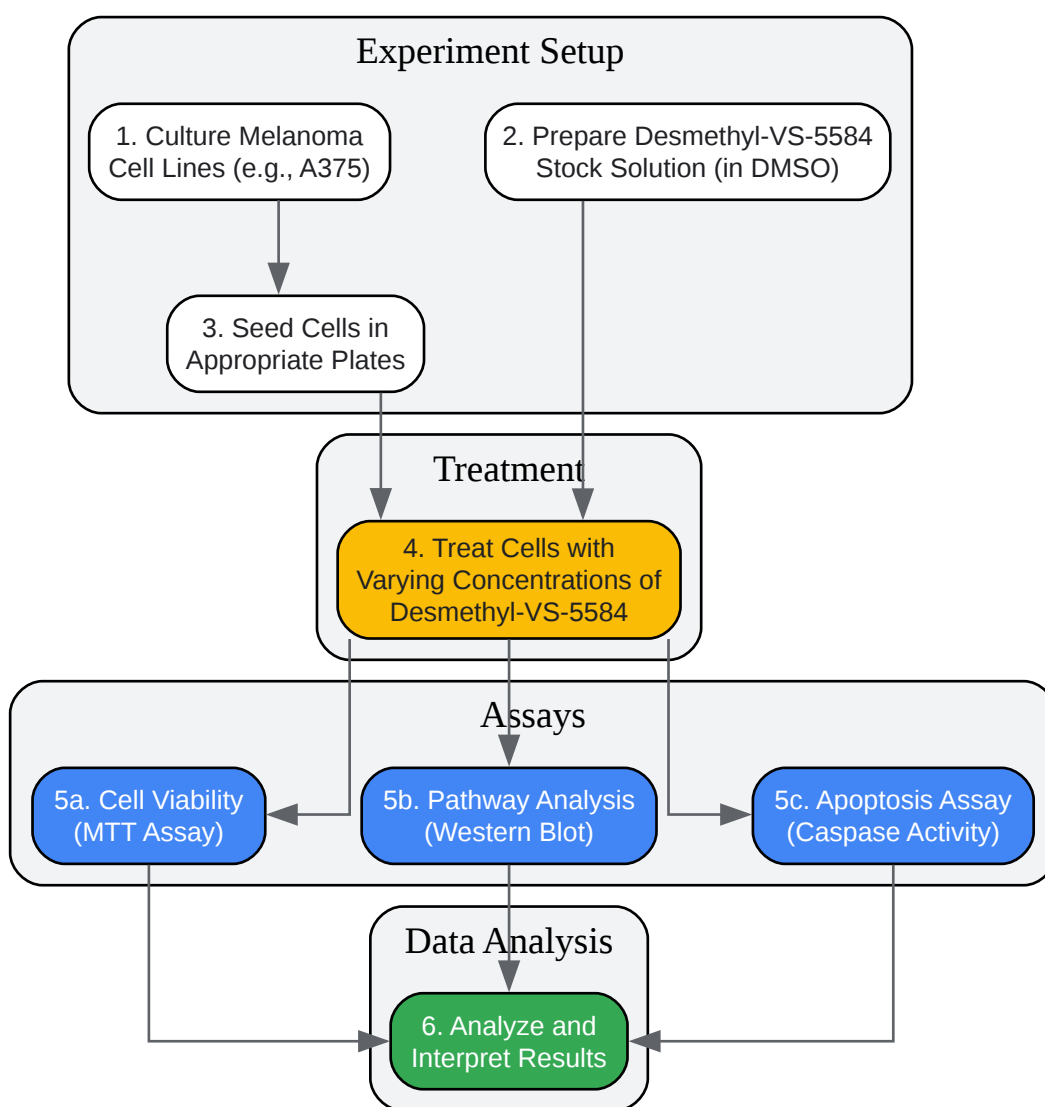
Cell Line	IC50 (nM)	Assay	Reference
A375	Potently Inhibited (Specific value not provided)	MTT Assay	[3]
A-2058	Potently Inhibited (Specific value not provided)	MTT Assay	[3]
SK-MEL-3	Potently Inhibited (Specific value not provided)	MTT Assay	[3]

Note: The provided literature frequently refers to the potent inhibitory effect of VS-5584 on these cell lines but does not consistently provide specific IC50 values for **Desmethyl-VS-5584**. The data presented is for the closely related compound VS-5584.

Table 2: In Vivo Efficacy of VS-5584 in A375 Xenograft Model

Treatment Group	Dosage	Tumor Growth Inhibition	Reference
VS-5584	25 mg/kg (oral administration)	Significant suppression of tumor growth	[3]

Experimental Protocols



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References

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